molecular formula C14H29NaO4S B7821863 sodium;tetradecyl sulfate

sodium;tetradecyl sulfate

Cat. No.: B7821863
M. Wt: 316.43 g/mol
InChI Key: UPUIQOIQVMNQAP-UHFFFAOYSA-M
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Description

Sodium tetradecyl sulfate is an anionic surfactant commonly used in both industrial and medical applications. It is the sodium salt of the sulfate ester of tetradecanol. This compound appears as a white, waxy solid and is water-soluble. In medicine, it is primarily used as a sclerosing agent for the treatment of varicose veins and hemorrhoids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium tetradecyl sulfate is synthesized by treating tetradecyl alcohol with sulfur trioxide, followed by neutralization of the resulting pyrosulfuric acid with sodium hydroxide . The reaction can be summarized as follows:

    Sulfonation: Tetradecyl alcohol reacts with sulfur trioxide to form tetradecyl sulfate.

    Neutralization: The resulting tetradecyl sulfate is then neutralized with sodium hydroxide to produce sodium tetradecyl sulfate.

Industrial Production Methods: In industrial settings, the production of sodium tetradecyl sulfate involves large-scale sulfonation and neutralization processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium tetradecyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate ester group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Sodium tetradecyl sulfate can react with nucleophiles such as hydroxide ions, leading to the formation of tetradecyl alcohol and sodium sulfate.

    Oxidation Reactions: Under oxidative conditions, the sulfate ester group can be oxidized to form sulfonic acids.

    Reduction Reactions: Reduction of sodium tetradecyl sulfate can lead to the formation of tetradecyl alcohol and sulfur dioxide.

Major Products Formed:

    Substitution: Tetradecyl alcohol and sodium sulfate.

    Oxidation: Sulfonic acids.

    Reduction: Tetradecyl alcohol and sulfur dioxide.

Scientific Research Applications

Sodium tetradecyl sulfate has a wide range of applications in scientific research:

Mechanism of Action

Sodium tetradecyl sulfate exerts its effects by acting as a potent toxin for endothelial cells. When injected into veins, it causes irritation and inflammation of the vein walls, leading to the formation of a clot within the vein. This clot eventually results in the vein closing off, and the body redirects blood flow to healthier veins . The compound’s action on lipid molecules in the cells of the vein wall causes inflammatory destruction of the internal lining of the vein and thrombus formation .

Comparison with Similar Compounds

    Sodium lauryl sulfate: Another anionic surfactant with similar properties but shorter alkyl chain length.

    Sodium dodecyl sulfate: Similar in structure but with a twelve-carbon alkyl chain.

    Polidocanol: A non-ionic surfactant used as a sclerosing agent, differing in its chemical structure and mechanism of action.

Uniqueness: Sodium tetradecyl sulfate is unique due to its specific alkyl chain length and its effectiveness as a sclerosing agent. Its ability to cause endothelial cell destruction and subsequent vein sclerosis makes it particularly valuable in medical applications .

Properties

IUPAC Name

sodium;tetradecyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUIQOIQVMNQAP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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